molecular formula C11H12Cl2N2O2S B501231 N-(2,4-dichlorobenzoyl)-N'-(2-methoxyethyl)thiourea

N-(2,4-dichlorobenzoyl)-N'-(2-methoxyethyl)thiourea

Cat. No.: B501231
M. Wt: 307.2g/mol
InChI Key: AQYAJDOLQAWNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group and a methoxyethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2-methoxyethyl)thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Lithium aluminum hydride or other reducing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Substituted benzoyl derivatives

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorobenzoyl)-N’-phenylthiourea
  • N-(2,4-dichlorobenzoyl)-N’-(2-ethyl)thiourea
  • N-(2,4-dichlorobenzoyl)-N’-(2-hydroxyethyl)thiourea

Uniqueness

N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl group, which may impart specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with other similar compounds.

Properties

Molecular Formula

C11H12Cl2N2O2S

Molecular Weight

307.2g/mol

IUPAC Name

2,4-dichloro-N-(2-methoxyethylcarbamothioyl)benzamide

InChI

InChI=1S/C11H12Cl2N2O2S/c1-17-5-4-14-11(18)15-10(16)8-3-2-7(12)6-9(8)13/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18)

InChI Key

AQYAJDOLQAWNAX-UHFFFAOYSA-N

SMILES

COCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

COCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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